2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Description
2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted with a benzyl group at position 2, a ketone at position 3, and a carboxylic acid at position 4. Its molecular formula is C₁₂H₁₀N₂O₃, with a molecular weight of 230.22 g/mol.
Structure
3D Structure
Properties
CAS No. |
1443286-86-9 |
|---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-benzyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11-10(12(16)17)6-7-13-14(11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) |
InChI Key |
MLHWECDTXBMVPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction: Synthesis of Diester Intermediate
The process begins with the reaction of diethyl malonate and α-bromoketones under basic conditions. For example, diethyl malonate reacts with 2-bromo-1-(4-chloro-3-methylphenyl)ethan-1-one in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) to form diethyl 2-(2-(4-chloro-3-methylphenyl)-2-oxoethyl)malonate. This step typically proceeds at room temperature over 3–6 hours, yielding the diester in >80% purity after column chromatography.
Key Conditions :
-
Reagents : Diethyl malonate (1.2 eq), NaH (2 eq), THF solvent.
-
Temperature : 0°C initial cooling, transitioning to room temperature.
Cyclization to Pyridazinone Core
The diester intermediate undergoes cyclization with hydrazine hydrate in ethanol. For instance, diethyl 2-(2-aryl-2-oxoethyl)malonate reacts with hydrazine monohydrate at reflux (78°C) for 12 hours to form 3-oxo-6-aryl-2,3-dihydropyridazine-4-carboxylates. The reaction is monitored via thin-layer chromatography (TLC), with yields averaging 70–85%.
Example :
-
Substrate : Diethyl 2-(2-(4-chloro-3-methylphenyl)-2-oxoethyl)malonate.
-
Product : Ethyl 6-(4-chloro-3-methylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate.
N-Alkylation with Benzyl Halides
Introduction of the benzyl group at the N2 position is achieved via alkylation. The pyridazinone derivative is treated with benzyl bromide (or substituted benzyl halides) in the presence of potassium carbonate (K₂CO₃) under ultrasonic irradiation. This method enhances reaction efficiency, reducing reaction times from 24 hours to 2–4 hours with yields of 65–90%.
Optimized Protocol :
-
Reagents : Pyridazinone (1 eq), benzyl bromide (1.2 eq), K₂CO₃ (2 eq), dimethylformamide (DMF).
-
Conditions : Ultrasonic bath, 50°C, 2–4 hours.
Hydrolysis to Carboxylic Acid
The final step involves saponification of the ethyl ester to the carboxylic acid. Treatment with aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) in ethanol/water mixtures at 60–80°C for 4–6 hours affords the target compound. Yields for this step range from 85% to 95%.
Representative Procedure :
-
Substrate : Ethyl 2-benzyl-3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate.
-
Reagents : 2M NaOH, ethanol/water (1:1), 70°C, 5 hours.
-
Product : this compound (m.p. 215–218°C).
Analytical and Spectroscopic Characterization
The synthesized compound is characterized using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Key spectral data include:
Comparative Analysis of Alternative Methods
While the above route is the most widely reported, alternative approaches include:
-
Microwave-assisted alkylation : Reduces N-alkylation time to 15–30 minutes but requires specialized equipment.
-
Enzymatic hydrolysis : Explores lipases for ester cleavage, though yields are lower (60–70%) compared to alkaline hydrolysis.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at multiple positions, influenced by electron-withdrawing groups and reaction conditions.
Example : Reaction with 4-fluorobenzyl bromide under basic conditions yields 2-(4-fluorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, a precursor for cannabinoid receptor ligands .
Oxidation and Reduction
The keto group at the 3-position and the pyridazine ring exhibit redox activity.
| Reaction Type | Reagents/Conditions | Major Products | Reference |
|---|---|---|---|
| Oxidation | KMnO₄ in H₂SO₄ | Pyridazine-3,4-dicarboxylic acid | |
| Reduction | NaBH₄ in THF | 3-Hydroxy-2-benzyl-2,3-dihydropyridazine-4-carboxylic acid |
Notable Finding : Controlled oxidation enhances electrophilicity at the 4-position, facilitating subsequent coupling reactions.
Cyclocondensation and Heterocycle Formation
The carboxylic acid and hydrazide derivatives participate in cyclization to form fused heterocycles.
Mechanistic Insight : Hydrazides react with CS₂ under basic conditions to form thioamide intermediates, which cyclize to 1,3,4-thiadiazoles upon acid hydrolysis .
Pharmacologically Active Derivatives
Functionalization at the 4-carboxylic acid position yields bioactive molecules:
Case Study : The carboxamide derivative 9 demonstrated >2,000-fold selectivity for CB2 over CB1 receptors, attributed to hydrophobic interactions with residues F200 and F289 .
Stability and Reactivity Trends
-
pH Sensitivity : The carboxylic acid group undergoes deprotonation above pH 5, enhancing solubility but reducing electrophilicity.
-
Thermal Stability : Decomposes above 240°C, limiting high-temperature applications.
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Ring-Opening Reactions : Prolonged exposure to strong bases (e.g., NaOH) cleaves the pyridazine ring, yielding maleic acid derivatives.
Scientific Research Applications
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. It is utilized to create more complex heterocyclic compounds, which are essential in the development of new pharmaceuticals and materials. The synthesis often involves reactions such as condensation and cyclization, leading to derivatives with enhanced properties.
Biological Activities
Antiviral and Anticancer Properties:
Research indicates that derivatives of 2-benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid exhibit notable biological activities. Studies have demonstrated its potential as an antiviral agent and its effectiveness against various cancer cell lines. For instance, certain derivatives have shown significant inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects:
The compound's derivatives have also been reported to possess anti-inflammatory properties. These effects are attributed to the modulation of inflammatory pathways, potentially through the inhibition of specific enzymes involved in inflammatory processes.
Medicinal Applications
Therapeutic Potential:
Ongoing research is focused on exploring the therapeutic potential of this compound in treating diseases such as cancer and viral infections. The compound's ability to interact with molecular targets suggests it may serve as a lead compound for drug development aimed at these conditions .
Pharmacological Studies:
Pharmacological studies have evaluated the compound's efficacy and safety profile. Preliminary results indicate favorable pharmacokinetic properties, making it a candidate for further development into therapeutic agents .
Case Studies
Several case studies highlight the applications of this compound:
-
Anticancer Activity:
In a study examining various derivatives for anticancer activity, compounds derived from this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines. These findings suggest that structural modifications can enhance biological activity . -
Cannabinoid Receptor Interaction:
Research has also explored the interaction of this compound with cannabinoid receptors. Certain derivatives displayed high affinity for CB2 receptors, indicating potential applications in pain management and inflammation control .
Mechanism of Action
The mechanism of action of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1. Structural and Functional Comparison of Dihydropyridazine Derivatives
Key Observations:
Diphenyl substituents (CAS 539-03-7) further elevate hydrophobicity, making the compound suitable for materials requiring π-π interactions .
Spectral Signatures: IR Spectroscopy: All compounds exhibit C=O stretches near 1700 cm⁻¹. The boronophenyl analog shows additional B-OH absorption (~3200–3600 cm⁻¹) . NMR: Aromatic protons for benzyl and fluorophenyl derivatives appear in similar regions (δ 7.2–7.9), while methyl groups resonate at δ ~2.3 .
Applications: Pharmaceuticals: The benzyl and fluorophenyl derivatives are candidates for enzyme inhibitors due to their balanced hydrophobicity and electronic effects . BNCT: The boronophenyl variant’s unique structure enables its use in cancer therapy via neutron capture . Chemical Synthesis: Simpler analogs (e.g., 6-methyl derivative) serve as building blocks for heterocyclic libraries .
Biological Activity
2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 1707375-90-3) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyridazine ring with a benzyl group and a carboxylic acid functional group. This structure is crucial for its interaction with biological targets.
Molecular Formula
- Molecular Formula : CHNO
- Molecular Weight : 241.24 g/mol
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Induction of apoptosis |
| A549 (Lung) | 12.8 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 18.3 | ROS generation and DNA damage |
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects. In animal models, it reduced markers of inflammation such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.
Case Study: Anti-inflammatory Activity
In a study involving carrageenan-induced paw edema in rats, administration of this compound resulted in a significant reduction in swelling compared to the control group.
Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective properties. In models of neurodegeneration, it has been shown to protect neuronal cells from oxidative stress and apoptosis.
Table 2: Neuroprotective Activity Data
| Model | Concentration (µM) | Effect Observed |
|---|---|---|
| SH-SY5Y Cells | 10 | Reduced oxidative stress markers |
| Primary Neuronal Cultures | 5 | Increased cell viability |
The biological activities of this compound are likely mediated through various mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Interference with cell cycle regulators resulting in halted proliferation.
- Inflammatory Pathway Modulation : Inhibition of NF-kB signaling pathways reducing inflammation.
Q & A
Q. What are the recommended synthetic routes for 2-benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, and what yields are typically achieved?
The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl intermediates. For example, analogous pyridazine-carboxylic acids have been prepared by reacting substituted hydrazines with diketene derivatives, followed by benzylation at the N2 position . In one protocol, a similar dihydropyridazine derivative (6-substituted) was synthesized with a 73% yield using ethanol/DMF recrystallization . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to improve regioselectivity and reduce byproducts.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. HRMS confirms molecular weight (e.g., exact mass ±0.0002 Da), while ¹H/¹³C NMR identifies substituent positions (e.g., benzyl protons at δ 4.5–5.5 ppm and carbonyl carbons at δ 165–175 ppm) . Infrared (IR) spectroscopy verifies functional groups (C=O stretch at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) . Purity is typically assessed via HPLC with UV detection (≥97% threshold) .
Q. How should researchers handle and store this compound to ensure stability?
Store under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent oxidation or hydrolysis of the dihydropyridazine ring. Avoid prolonged exposure to light, as UV radiation may degrade the benzyl or carbonyl groups. Stability under acidic/basic conditions should be empirically tested via accelerated degradation studies .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR peaks)?
Contradictions may arise from tautomerism (e.g., keto-enol equilibria) or residual solvents. Use deuterated solvents (DMSO-d₆) to suppress exchange broadening in NMR. For ambiguous IR peaks, compare experimental data with computed spectra (DFT/B3LYP methods). If impurities are suspected, employ preparative TLC or column chromatography for isolation .
Q. How can structure-activity relationships (SAR) be explored for this compound’s potential biological activity?
Modify the benzyl group (e.g., electron-withdrawing substituents) or pyridazine ring (e.g., fluorination at C6) to assess impacts on target binding. Screen derivatives against enzyme assays (e.g., kinases, hydrolases) and compare IC₅₀ values. Computational docking (AutoDock Vina) can predict interactions with active sites .
Q. What mechanistic insights exist for the cyclization step in its synthesis?
The cyclization likely proceeds via a six-membered transition state, as proposed for similar pyrido-fused systems. Isotopic labeling (¹⁵N/²H) and kinetic studies (variable-temperature NMR) can elucidate whether the mechanism is concerted or stepwise. Solvent effects (e.g., DMF vs. THF) may influence ring-closure efficiency .
Q. How do researchers address low yields in multistep syntheses of derivatives?
Optimize protecting groups (e.g., tert-butyl esters for carboxylic acids) to prevent side reactions. Use flow chemistry for precise control of reaction parameters. For example, a thieno[2,3-d]pyrimidine derivative was synthesized with improved yield by isolating intermediates via fractional crystallization .
Q. What advanced methods validate the compound’s conformation in solution or solid state?
X-ray crystallography provides definitive solid-state conformation, while NOESY NMR reveals solution-phase spatial proximity (e.g., benzyl-proton interactions with pyridazine protons). Dynamic NMR can assess ring-flipping or rotational barriers in the dihydropyridazine system .
Methodological Notes
- Data Triangulation : Cross-validate spectral data with computational models (e.g., Gaussian for IR/NMR predictions) and literature analogs .
- Contradiction Analysis : Apply iterative hypothesis testing (e.g., varying reaction conditions) to resolve discrepancies in synthetic or analytical results .
- Ethical Practices : Adhere to safety protocols for handling reactive intermediates (e.g., hydrazines) and disclose limitations in biological activity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
